2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with three 4-hydroxybenzyl groups and three hydroxyl groups at the 1, 3, and 5 positions. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol typically involves the condensation of 4-hydroxybenzyl alcohol with benzene-1,3,5-triol under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a strong acid catalyst like sulfuric acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction mixture is often subjected to distillation under reduced pressure to remove the solvent and any unreacted starting materials, followed by recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as an additive in various industrial processes
Mechanism of Action
The mechanism by which 2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol exerts its effects is primarily through its ability to donate hydrogen atoms from its hydroxyl groups, thereby acting as an antioxidant. This compound can neutralize free radicals and prevent oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Known for its antioxidant properties and used in the stabilization of polymers.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness
2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol is unique due to its specific arrangement of hydroxyl and benzyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C27H24O5 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2,4,6-tris[(4-hydroxyphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C27H24O5/c28-22-7-1-17(2-8-22)13-20-16-21(14-18-3-9-23(29)10-4-18)27(32)25(26(20)31)15-19-5-11-24(30)12-6-19/h1-12,16,28-32H,13-15H2 |
InChI Key |
MCMHZGRRCCQFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C(=C2O)CC3=CC=C(C=C3)O)O)CC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.